molecular formula C26H56NO6P B12811486 Phosphoric acid, mono(2-ethoxy-3-(hexadecyloxy)propyl) mono(2-((1-methylethyl)amino)ethyl) ester CAS No. 128723-54-6

Phosphoric acid, mono(2-ethoxy-3-(hexadecyloxy)propyl) mono(2-((1-methylethyl)amino)ethyl) ester

Cat. No.: B12811486
CAS No.: 128723-54-6
M. Wt: 509.7 g/mol
InChI Key: QYZIFENMIRZXEQ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of CP-44 involves complex organic synthesis techniques. The preparation methods include:

    Synthetic Routes: The compound is synthesized using a combination of mRNA display screening and structure-based drug design (SBDD).

    Reaction Conditions: The synthesis typically involves multiple steps, including peptide bond formation, cyclization to form the macrocyclic structure, and purification to obtain the final product.

    Industrial Production Methods: Industrial production of CP-44 would likely involve large-scale peptide synthesis techniques, such as solid-phase peptide synthesis (SPPS), followed by cyclization and purification steps.

Chemical Reactions Analysis

CP-44 undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, which may affect its stability and efficacy.

    Reduction: Reduction reactions can also occur, potentially altering the compound’s structure and activity.

    Substitution: CP-44 can undergo substitution reactions, where functional groups on the molecule are replaced with other groups.

    Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

CP-44 has a wide range of scientific research applications, including:

    Chemistry: In chemistry, CP-44 is used as a model compound for studying macrocyclic peptide synthesis and structure-activity relationships.

    Biology: In biological research, CP-44 is used to study the inhibition of PCSK9, a protein involved in cholesterol metabolism.

    Medicine: CP-44 has potential therapeutic applications in the treatment of cardiovascular diseases.

    Industry: In the pharmaceutical industry, CP-44 serves as a lead compound for the development of new PCSK9 inhibitors.

Properties

CAS No.

128723-54-6

Molecular Formula

C26H56NO6P

Molecular Weight

509.7 g/mol

IUPAC Name

(2-ethoxy-3-hexadecoxypropyl) 2-(propan-2-ylazaniumyl)ethyl phosphate

InChI

InChI=1S/C26H56NO6P/c1-5-7-8-9-10-11-12-13-14-15-16-17-18-19-21-30-23-26(31-6-2)24-33-34(28,29)32-22-20-27-25(3)4/h25-27H,5-24H2,1-4H3,(H,28,29)

InChI Key

QYZIFENMIRZXEQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[NH2+]C(C)C)OCC

Origin of Product

United States

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